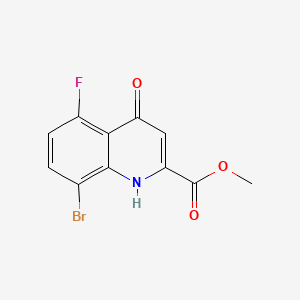

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCVZLBQUCUVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674821 | |

| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-48-6 | |

| Record name | Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate, a highly functionalized quinoline derivative with significant potential as a building block in drug discovery programs. We will dissect a modern and efficient one-pot synthetic strategy, moving beyond classical name reactions to offer a more direct pathway. This document furnishes researchers, chemists, and drug development professionals with a detailed mechanistic understanding, a field-tested experimental protocol, and the critical insights required for successful synthesis and scale-up.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of substituted 4-hydroxyquinolines often brings to mind the venerable Gould-Jacobs reaction.[2][3] This classical method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[1] While effective, this route typically yields 4-hydroxyquinoline-3-carboxylates. Our target molecule, possessing a carboxylate group at the C2 position, necessitates a different strategic disconnection.

A more direct and elegant approach involves the reaction of a substituted aniline with an activated acetylene derivative, specifically dimethyl acetylenedicarboxylate (DMAD). This pathway constructs the quinoline core in a highly convergent manner, establishing the C2-carboxylate and C4-hydroxy functionalities concurrently. The retrosynthetic analysis identifies 3-bromo-6-fluoroaniline and dimethyl acetylenedicarboxylate (DMAD) as the key starting materials. This strategy is advantageous due to its operational simplicity and the commercial availability of the precursors.

The selected forward synthesis, therefore, is a one-pot thermal cyclization reaction that proceeds via a key enamine intermediate.

Caption: Overall Synthetic Workflow for the target molecule.

Deep Dive: The Reaction Mechanism

The formation of the quinoline ring from an aniline and DMAD is a fascinating cascade involving nucleophilic addition followed by an intramolecular electrophilic cyclization. The mechanism can be broken down into three critical steps:

-

Aza-Michael Addition: The synthesis initiates with a nucleophilic attack by the amino group of 3-bromo-6-fluoroaniline onto one of the electron-deficient alkyne carbons of DMAD. This conjugate addition forms a zwitterionic intermediate which rapidly rearranges to a more stable vinylogous amide, the key enamine adduct.[4] This step is often exothermic and proceeds readily.

-

Intramolecular Electrophilic Cyclization: This is the rate-determining and most critical step, requiring significant thermal energy. The electron-rich aromatic ring of the aniline moiety, activated by the enamine nitrogen, performs an intramolecular electrophilic attack on the α-carbon of the enamine double bond. This annulation occurs at the ortho-position to the nitrogen substituent, which is sterically unhindered, leading to the formation of the new six-membered heterocyclic ring. High-boiling, non-coordinating solvents like diphenyl ether or Dowtherm A are typically employed to achieve the high temperatures (often >250 °C) necessary to overcome the activation energy for this step.[3][5]

-

Tautomerization: The cyclized intermediate is a non-aromatic dihydroquinoline. It rapidly undergoes tautomerization to achieve aromatic stability, yielding the final 4-hydroxyquinoline product. This form exists in equilibrium with its 4-oxo (quinolone) tautomer, but the 4-hydroxy form is a significant contributor.[2]

Caption: Key Mechanistic Steps in the Synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust procedure for the synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Reagents

| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example) | Moles (Example) | Equivalents |

| 3-bromo-6-fluoroaniline | 202865-61-6 | 190.01 g/mol | 5.00 g | 26.3 mmol | 1.0 |

| Dimethyl Acetylenedicarboxylate (DMAD) | 762-42-5 | 142.11 g/mol | 4.12 g (3.75 mL) | 29.0 mmol | 1.1 |

| Diphenyl Ether | 101-84-8 | 170.21 g/mol | 50 mL | - | - |

| Hexanes | 110-54-3 | - | As needed | - | - |

| Ethyl Acetate | 141-78-6 | - | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller and thermocouple

-

Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser and nitrogen inlet. Add 3-bromo-6-fluoroaniline (1.0 eq) and diphenyl ether to the flask. Begin stirring to dissolve the aniline.

-

Reagent Addition: While stirring under a gentle stream of nitrogen, slowly add dimethyl acetylenedicarboxylate (1.1 eq) to the solution at room temperature. An initial exothermic reaction may be observed.

-

Thermal Cyclization: After the addition is complete, fit the heating mantle and thermocouple. Heat the reaction mixture slowly and steadily to 250-255 °C . Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (a high-boiling eluent system like 1:1 Hexanes:Ethyl Acetate may be required).

-

Cooling and Precipitation: After the reaction is deemed complete, turn off the heat and allow the mixture to cool slowly to room temperature (< 80 °C). As the mixture cools, the product will begin to precipitate from the diphenyl ether.

-

Isolation: Once at room temperature, add an excess of hexanes (~50 mL) to the flask to further precipitate the product and dilute the high-boiling solvent. Stir the resulting slurry for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold hexanes to remove residual diphenyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield a pure, crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Discussion of Causality and Experimental Choices

-

Choice of Aniline Precursor: The substitution pattern of the final product is directly dictated by the starting aniline. Using 3-bromo-6-fluoroaniline ensures the bromine atom is positioned at C8 and the fluorine atom at C5 after the annulation reaction.

-

Solvent System: Diphenyl ether is an ideal solvent for this type of thermal cyclization. Its high boiling point (259 °C) allows the reaction to reach the necessary activation energy, while its chemical inertness prevents it from participating in side reactions.

-

Stoichiometry: A slight excess of DMAD (1.1 equivalents) is used to ensure the complete consumption of the limiting aniline reagent, maximizing the yield based on the more complex starting material.

-

Temperature Control: Precise temperature control is crucial. Temperatures below 250 °C may result in an incomplete reaction and low yields, while excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[3]

-

Work-up Procedure: The use of hexanes for precipitation is a critical step. The product is typically insoluble in nonpolar aliphatic hydrocarbons, whereas the diphenyl ether solvent is highly soluble. This differential solubility allows for a simple and effective initial purification by filtration.

Conclusion

The synthesis of this compound is efficiently achieved through a one-pot thermal cyclization of 3-bromo-6-fluoroaniline and dimethyl acetylenedicarboxylate. This method offers a convergent and strategically sound alternative to more traditional, multi-step quinoline syntheses. The detailed mechanistic insights and the robust experimental protocol provided in this guide serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in pharmaceutical and materials science.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]

-

SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

-

National Center for Biotechnology Information. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate is a halogenated derivative of the quinoline scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive analysis of its physicochemical properties, a plausible synthetic route, and its potential applications in the field of drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs to provide a robust predictive profile, serving as a valuable resource for researchers interested in the strategic design of novel therapeutic agents.

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a bromine and a fluorine atom onto the quinoline core, as seen in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 4-hydroxy group and the 2-carboxylate moiety offer sites for hydrogen bonding and potential metal chelation, further enhancing the potential for biological activity. This guide aims to provide a detailed overview of this promising yet under-characterized molecule.

Physicochemical Properties

Precise experimental data for this compound are not extensively documented in publicly available literature. However, a reliable estimation of its properties can be derived from the analysis of structurally similar compounds.

Table 1: Physicochemical Data of this compound and Related Analogs

| Property | Value for Target Compound | Analog Compound | Analog Value | Citation |

| Molecular Formula | C₁₁H₇BrFNO₃ | - | - | [1] |

| Molecular Weight | 300.08 g/mol | - | - | [1] |

| CAS Number | 1133115-48-6 | - | - | [1] |

| Melting Point | Not Available | 8-Bromo-2-methylquinoline | 69-70 °C | [2] |

| Boiling Point | Not Available | Methyl 4-hydroxyquinoline-2-carboxylate | 331.1±42.0 °C at 760 mmHg | [3] |

| Solubility | Predicted to have low solubility in water, with higher solubility in organic solvents such as DMSO and DMF. | 5-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | Soluble in DMSO | [4] |

| pKa | Not Available | 8-Bromoquinoline | Not specified | [5] |

| LogP | Not Available | 5-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | 2.54 | [4] |

Disclaimer: The data provided for analogous compounds are for estimation purposes only. The experimental values for the target compound may differ.

Synthesis and Methodologies

The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Gould-Jacobs reaction being a cornerstone methodology. A plausible and efficient synthetic pathway for this compound is proposed, starting from commercially available precursors.

Proposed Synthetic Protocol

Step 1: Condensation

-

Combine equimolar amounts of 2-bromo-5-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) in a round-bottom flask.

-

Heat the mixture at 110-130°C for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl 2-((2-bromo-5-fluorophenyl)amino)maleate.

Causality: The initial step is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable enamine intermediate.

Step 2: Thermal Cyclization

-

Transfer the intermediate from Step 1 to a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the mixture to approximately 250°C to induce intramolecular cyclization.

-

Maintain the temperature until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and isolate the cyclized product, ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate.

Causality: The high thermal energy facilitates a 6-electron electrocyclization, a pericyclic reaction that forms the quinoline ring system.

Step 3: Saponification

-

Dissolve the ester from Step 2 in an ethanolic solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed to the corresponding carboxylic acid.

-

Acidify the solution with a suitable acid (e.g., HCl) to precipitate the 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylic acid.

-

Collect the solid by filtration and dry.

Step 4: Esterification

-

Suspend the carboxylic acid from Step 3 in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction, neutralize the acid, and isolate the final product, this compound, through extraction and purification.

Caption: Proposed synthetic workflow for the target compound via the Gould-Jacobs reaction.

Spectroscopic Profile (Predicted)

While no published spectra are available for the title compound, a predicted spectroscopic profile can be outlined based on its chemical structure.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.9-4.0 ppm. The aromatic region should display signals for the two protons on the quinoline ring system, with coupling patterns influenced by the adjacent fluorine and bromine atoms. A broad singlet corresponding to the hydroxyl proton is also anticipated.

-

¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon in the range of 165-175 ppm. Signals for the aromatic carbons will be observed between 110-150 ppm, with the carbon atoms directly attached to the halogens showing characteristic shifts. The methyl carbon of the ester will appear around 52-55 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (a broad band around 3400-3200 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the C=C/C=N stretching vibrations of the aromatic quinoline core (in the 1600-1450 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 300.08 g/mol . A characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold for the development of novel therapeutic agents.

-

Oncology: The quinoline core is present in several approved anticancer drugs. The halogenation pattern of the title compound can enhance its ability to interact with various biological targets, such as protein kinases and DNA topoisomerases.

-

Infectious Diseases: The 4-quinolone structure is the foundation of the fluoroquinolone class of antibiotics. The 4-hydroxy tautomer of the title compound may exhibit antimicrobial properties, potentially through the chelation of essential metal ions required by microbial enzymes.

-

Neurodegenerative Diseases: Certain 8-hydroxyquinoline derivatives have been investigated for their neuroprotective effects, partly due to their ability to chelate metal ions implicated in oxidative stress.

The following diagram illustrates a potential mechanism of action where a quinoline derivative could inhibit a key signaling pathway in cancer cells.

Caption: A generalized representation of a receptor tyrosine kinase signaling pathway that can be targeted by quinoline-based inhibitors.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and the predicted physicochemical and spectroscopic profiles offer a starting point for its identification and characterization. The diverse biological activities associated with the quinoline scaffold underscore the potential of this compound as a valuable building block in the quest for novel therapeutic agents.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

8-Bromo-2-methylquinoline. (URL: [Link])

-

Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. (URL: [Link])

-

Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (URL: [Link])

-

Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3. (URL: [Link])

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (URL: [Link])

-

MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (URL: [Link])

-

4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299. (URL: [Link])

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (URL: [Link])

-

Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4. (URL: [Link])

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (URL: [Link])

-

8-Bromoquinoline | C9H6BrN | CID 140109. (URL: [Link])

-

Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (URL: [Link])

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (URL: [Link])

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (URL: [Link])

Sources

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate CAS number 1133115-48-6

An In-depth Technical Guide to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate (CAS Number: 1133115-48-6): A Key Intermediate in Modern Antiviral Drug Discovery

For researchers, scientists, and drug development professionals, the strategic design and synthesis of complex molecular scaffolds are paramount to the discovery of novel therapeutics. This compound is a halogenated quinoline derivative that has emerged as a significant building block in the synthesis of advanced therapeutic agents. Its intricate structure, featuring a quinoline core with strategically positioned bromo and fluoro substituents, earmarks it as a valuable intermediate in the development of potent enzyme inhibitors. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, and its pivotal role in the discovery of novel HIV-1 integrase inhibitors.

Physicochemical Properties and Structural Features

This compound is a solid organic compound with the molecular formula C₁₁H₇BrFNO₃ and a molecular weight of approximately 300.08 g/mol .[1][2] Its key structural features are critical to its reactivity and potential biological applications:

| Property | Value | Source |

| CAS Number | 1133115-48-6 | [1][3] |

| Molecular Formula | C₁₁H₇BrFNO₃ | [1][2] |

| Molecular Weight | 300.08 g/mol | [1][2] |

| Appearance | Likely a solid | Inferred |

The core of this molecule is the 4-hydroxyquinoline-2-carboxylate scaffold. The strategic placement of its functional groups dictates its chemical behavior and utility:

-

The 4-hydroxyquinoline moiety: This group can exist in a tautomeric equilibrium with the 4-quinolone form. This keto-enol tautomerism is a cornerstone of the metal-chelating properties of many quinoline-based inhibitors, which is a key mechanism for their biological activity.

-

The methyl ester at the 2-position: This functional group serves as a versatile handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse side chains.

-

The fluorine atom at the 5-position: The incorporation of fluorine, a common strategy in medicinal chemistry, can significantly alter the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to biological targets.

-

The bromine atom at the 8-position: This bulky halogen can provide additional steric and electronic interactions within a protein's binding pocket. It also serves as a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Caption: Key structural features of the title compound.

Synthesis Strategies for the 4-Hydroxyquinoline-2-carboxylate Core

Caption: General workflow for 4-hydroxyquinoline synthesis.

Proposed Detailed Synthesis Protocol (based on analogous patented procedures)

This proposed synthesis involves a multi-step sequence starting from an appropriately substituted aniline.

Step 1: Synthesis of the anilinomethylene malonate intermediate

In this step, 2-bromo-5-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent. The reaction is typically carried out in a suitable solvent and may be heated to drive the condensation.

Step 2: Thermal cyclization to form the quinoline ring

The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to induce thermal cyclization. This step forms the core quinoline ring structure.

Step 3: Esterification

The resulting carboxylic acid is then esterified to the methyl ester, for example, by reaction with methanol in the presence of an acid catalyst.

Causality behind experimental choices:

-

The choice of a high-boiling point solvent like diphenyl ether for the cyclization step is critical to achieve the high temperatures (typically >240 °C) required for the reaction to proceed efficiently and overcome the activation energy for the ring-closing reaction.

-

The specific substitution pattern on the starting aniline is the primary determinant of the substitution pattern on the final quinoline product.

Application in Drug Discovery: A Key Intermediate for HIV-1 Integrase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of HIV-1 integrase inhibitors. HIV-1 integrase is one of the three essential enzymes for viral replication, alongside reverse transcriptase and protease. Its inhibition is a clinically validated and highly effective strategy for the treatment of HIV/AIDS.

Caption: Simplified HIV lifecycle and the role of integrase inhibitors.

Quinolone-based carboxylic acids have been extensively developed as potent HIV-1 integrase inhibitors.[4][5][6] The 4-hydroxyquinoline-2-carboxylic acid moiety is a well-established pharmacophore that can chelate the essential magnesium ions in the active site of the integrase enzyme, thereby preventing it from catalyzing the insertion of viral DNA into the host genome.[7]

The Role of Substituents in Potency and Pharmacokinetics

The bromo and fluoro substituents on the quinoline ring are not arbitrary but are the result of extensive structure-activity relationship (SAR) studies. Research on related classes of compounds has demonstrated that:

-

Halogen atoms at these positions can significantly enhance the antiviral potency by forming favorable interactions within the enzyme's active site.

-

These substituents can improve the pharmacokinetic profile of the final drug candidate, affecting properties such as absorption, distribution, metabolism, and excretion (ADME).

From Intermediate to Active Pharmaceutical Ingredient (API)

This compound is a precursor that would typically undergo further synthetic modifications to be converted into a final drug candidate. This process would likely involve:

-

Hydrolysis: The methyl ester is hydrolyzed to the free carboxylic acid, which is essential for the metal-chelating activity.

-

Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines to introduce side chains that can interact with other regions of the integrase binding pocket, further enhancing potency and selectivity.

-

Cross-Coupling (Optional): The bromine atom at the 8-position can be utilized for further diversification of the scaffold through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.

Caption: Plausible conversion of the intermediate to a final API.

Characterization and Quality Control

For a key intermediate in a pharmaceutical synthesis pipeline, rigorous characterization is essential to ensure identity and purity. The following analytical techniques would be employed:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and quantifies impurities. |

| Infrared (IR) Spectroscopy | Identifies the key functional groups present in the molecule. |

A Certificate of Analysis (COA) from a reputable supplier would provide data from these techniques to validate the quality of the material.

Safety and Handling

As a halogenated aromatic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the intricate design of modern pharmaceutical intermediates. It is a sophisticated chemical building block with significant potential in the development of novel antiviral therapeutics, particularly HIV-1 integrase inhibitors. While detailed public information on this specific molecule is limited, its structural features and the extensive body of research on related quinoline derivatives provide a clear and compelling picture of its importance and likely applications. This guide has provided a comprehensive overview based on established chemical principles and authoritative patent literature in the field of medicinal chemistry, highlighting its crucial role in the ongoing quest for more effective treatments for HIV/AIDS.

References

- Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. MDPI.

- Quinolone Carboxylic Acids as a Novel Monoketo Acid Class of Human Immunodeficiency Virus Type 1 Integrase Inhibitors. Journal of Medicinal Chemistry.

- Synthesis and Biological Activities of Quinoline Deriv

- Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses. PubMed.

- Quinolinonyl Non-Diketo Acid Derivatives as Inhibitors of HIV-1 Ribonuclease H and Polymerase Functions of Reverse Transcriptase. Journal of Medicinal Chemistry.

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.

- Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxyl

- Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid deriv

- Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimeriz

- The Discovery and Synthesis of Quinoline-Based HIV-1 Integrase Inhibitors: A Technical Overview. Benchchem.

- EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives.

- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE ANALOGUES AS HIV-1 INTEGRASE INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- FR13C0061I2 - 4-OXOQUINOLINE COMPOUNDS AND THEIR USE AS HIV-INTEGRASE INHIBITORS.

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxyl

- Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. WIPO Translate: assisting user to translate patent texts [patentscope.wipo.int]

- 3. This compound|å æçå° [test.klamar-reagent.com]

- 4. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and anti-HIV integrase evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related quinoline analogs to present a detailed, predictive analysis. This approach offers a robust framework for the characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifunctionalized quinoline core, which presents a unique spectroscopic fingerprint. The strategic placement of bromo, fluoro, hydroxy, and methyl carboxylate groups on the quinoline scaffold dictates its electronic and vibrational properties, which are elucidated by mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure:

Caption: Molecular structure of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]+.

Predicted Mass Spectrum Data

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

| m/z (Predicted) | Ion Formula | Interpretation |

| 313.97 / 315.97 | [C11H8BrFNO3]+ | Molecular ion (M+) |

| 314.98 / 316.98 | [C11H9BrFNO3]+ | Protonated molecular ion [M+H]+ |

| 282.95 / 284.95 | [C10H6BrFNO2]+ | Loss of methoxy radical (•OCH3) |

| 254.96 / 256.96 | [C9H5BrFNO]+ | Loss of methyl formate (HCOOCH3) |

| 176.00 | [C9H5FNO]+ | Loss of Br radical |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through the loss of the ester group functionalities and potentially the bromine atom.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-F, and aromatic C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1730-1710 | C=O stretch | Ester |

| 1620-1580 | C=C stretch | Aromatic quinoline ring |

| 1250-1200 | C-O stretch | Ester |

| 1100-1000 | C-F stretch | Aryl-fluoride |

| 600-500 | C-Br stretch | Aryl-bromide |

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. The following are predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Data (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylate groups and the electron-donating effect of the hydroxyl group.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2 | s | - |

| H-6 | ~7.8 | d | ~9.0 |

| H-7 | ~7.5 | d | ~9.0 |

| OCH₃ | ~3.9 | s | - |

| OH | ~11-12 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the various substituents.

| Carbon | Predicted δ (ppm) |

| C-2 | ~145 |

| C-3 | ~110 |

| C-4 | ~170 |

| C-4a | ~140 |

| C-5 | ~155 (d, JCF ≈ 250 Hz) |

| C-6 | ~120 (d, JCF ≈ 20 Hz) |

| C-7 | ~125 |

| C-8 | ~115 |

| C-8a | ~140 |

| C=O | ~165 |

| OCH₃ | ~53 |

Predicted ¹⁹F NMR Data (in DMSO-d₆)

A single resonance is expected in the ¹⁹F NMR spectrum.

| Fluorine | Predicted δ (ppm) |

| F-5 | ~ -120 to -130 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Data Processing: Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Analytical Workflow

The comprehensive characterization of this compound involves a logical sequence of analytical techniques.

Caption: Overall analytical workflow for characterization.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide on the Putative Crystal Structure of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Disclaimer: As of the latest search, the specific experimental crystal structure for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate has not been deposited in publicly accessible crystallographic databases. This guide is therefore presented from the perspective of a Senior Application Scientist, outlining the established theoretical framework, a robust, field-proven methodology for its determination, and an expert analysis of its anticipated structural features based on crystallographic data from closely related analogs.

Introduction: The Therapeutic Potential of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and antifungal properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, incorporates several key pharmacophores: a bromine atom, a fluorine atom, a hydroxyl group, and a methyl carboxylate group. These substituents are expected to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a compound of significant interest for drug discovery and development. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Part 1: Proposed Synthesis and Crystallization

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established synthetic routes. A plausible and efficient method for the preparation of the title compound would involve a cyclization reaction, a common strategy for constructing the quinoline core.

Hypothetical Synthetic Protocol:

-

Starting Materials: 2-amino-3-bromo-6-fluorobenzoic acid and dimethyl acetylenedicarboxylate (DMAD).

-

Reaction: A solution of 2-amino-3-bromo-6-fluorobenzoic acid and a molar equivalent of DMAD in a high-boiling point solvent such as diphenyl ether is heated to reflux (approximately 250-260 °C) for 2-4 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with a suitable organic solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.

Crystallization for X-ray Diffraction Analysis

The growth of high-quality single crystals is a critical yet often challenging step in determining a compound's crystal structure. The choice of solvent and crystallization technique is crucial.

Recommended Crystallization Protocol:

-

Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature. The solution is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This is a reliable method for obtaining well-formed crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: Hypothetical X-ray Crystallographic Analysis

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Data Collection and Structure Refinement

Experimental Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Anticipated Crystallographic Data and Molecular Geometry

While the specific data for the title compound is unavailable, we can infer its likely structural characteristics based on related quinoline derivatives. For instance, the crystal structure of 8-bromo-2-methylquinoline reveals a monoclinic crystal system. It is plausible that this compound would also crystallize in a common space group.

| Parameter | Anticipated Value/Characteristic | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups for organic compounds. |

| Key Bond Lengths (Å) | C-Br: ~1.90, C-F: ~1.35, C=O: ~1.23, C-O: ~1.36 | Based on standard bond lengths for these types of bonds. |

| Key Bond Angles (°) | Angles within the quinoline ring system will reflect its aromatic character (~120°). The geometry around the carboxylate group will be trigonal planar. | Consistent with the established geometry of quinoline and carboxylate functional groups. |

| Torsion Angles (°) | The planarity of the quinoline ring will be a key feature. The orientation of the methyl carboxylate group relative to the quinoline ring will be of interest. | The degree of planarity can influence electronic properties and packing. |

Part 3: Intermolecular Interactions and Crystal Packing

The substituents on the quinoline ring, particularly the hydroxyl group, are expected to play a significant role in the crystal packing through hydrogen bonding.

Hydrogen Bonding

The hydroxyl group at the 4-position can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing.

Other Intermolecular Interactions

-

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of such molecules.

-

Halogen Bonding: The bromine atom at the 8-position could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

Visualization of the Molecular Structure and Experimental Workflow

Caption: 2D chemical structure of this compound.

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The anticipated structural features, including the key functional groups and their potential for intermolecular interactions, suggest a rich and complex solid-state chemistry. The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the design of next-generation quinoline-based therapeutic agents. Further studies should also focus on co-crystallization experiments to explore the formation of different solid forms with potentially improved physicochemical properties.

References

- Benchchem. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9.

- NIH. 8-Bromo-2-methylquinoline - PMC.

- CymitQuimica. This compound.

- Chem-Space. Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

- ChemicalBook. 8-Hydroxyquinoline synthesis.

- PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.

- 克拉玛尔试剂. This compound.

- ChemicalBook. Methyl8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate | 1133115-48-6.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- MDPI. Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline.

- Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- MDPI. Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties.

- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

Solubility of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing solubility, detailed experimental protocols for its determination, and robust methods for data analysis and interpretation. By explaining the causality behind experimental choices, this guide equips the user with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed, particularly through oral administration, it must first dissolve in the physiological medium.[2] Poor aqueous solubility is a significant hurdle in drug development, often leading to challenges in formulation and unpredictable in vivo performance.[3] The compound of interest, this compound, is a quinoline derivative. Quinolines are a prominent class of heterocyclic aromatic compounds with a wide range of biological activities, including antibacterial, and antitumor properties.[4][5] Understanding the solubility of this specific derivative in various organic solvents is crucial for its purification, formulation into suitable dosage forms, and for various analytical procedures.[6]

This guide will provide a detailed exploration of the factors governing the solubility of this compound and present a systematic approach to its experimental determination.

Molecular Structure and Physicochemical Properties

Chemical Name: this compound CAS Number: 1133115-48-6[7][8][9] Molecular Formula: C₁₁H₇BrFNO₃[8] Molecular Weight: 300.08 g/mol [8]

The solubility of a compound is intrinsically linked to its molecular structure. Key features of this compound that will influence its solubility include:

-

Aromatic Quinoline Core: The fused benzene and pyridine rings create a large, relatively nonpolar surface area.[10] This aromatic system is a key feature of quinoline.[11]

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group, a carboxylate ester (-COOCH₃) group, and a nitrogen atom within the heterocyclic ring introduces polarity and the potential for hydrogen bonding.[12]

-

Halogen Substituents: The bromo (-Br) and fluoro (-F) groups are electronegative and contribute to the overall polarity and electronic distribution of the molecule.

-

4-Hydroxyquinoline Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone tautomer. This tautomerism can influence its hydrogen bonding capabilities and crystal packing, thereby affecting solubility.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better for nonpolar solutes.[12] Given the mixed polar and nonpolar characteristics of this compound, its solubility will likely vary significantly across a spectrum of organic solvents with different polarities.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of a solid in a liquid solvent. A thorough understanding of these is essential for designing robust experiments and interpreting results accurately.

-

Nature of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical.[14] For instance, protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, potentially enhancing solubility, while aprotic polar solvents (e.g., DMSO, DMF) can also be effective due to their high polarity.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[15] However, this relationship is not always linear and can vary between different solute-solvent systems.[16]

-

pH (in aqueous or mixed aqueous/organic systems): As a quinoline derivative, the compound possesses a weakly basic nitrogen atom and an acidic hydroxyl group. In solutions with varying pH, the ionization state of the molecule will change, which can dramatically affect its solubility.

-

Particle Size and Surface Area: Decreasing the particle size of the solid increases the surface area-to-volume ratio, which can lead to a more rapid dissolution rate.[2][17]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.[17]

Experimental Determination of Solubility

The following section outlines a detailed, self-validating protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity and characterize the solid-state form, e.g., by XRPD)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), toluene) of analytical grade or higher.

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[1]

Workflow for Solubility Determination

The following diagram illustrates the overall workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[18]

-

Preparation: Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[3] Record the exact weight of the compound added.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[18] It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[19] Centrifugation can be used to facilitate a clear separation of the solid and liquid phases.[19]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility values.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

Analytical Method: HPLC-UV

-

Method Development: Develop a reverse-phase HPLC method capable of separating the target compound from any potential impurities. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility across different solvents.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) |

| Methanol | 32.7 | [Experimental Value] | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Experimental Value] |

| DMSO | 47.0 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

Interpreting the Results:

-

Polarity Trends: Correlate the observed solubility with the polarity of the solvents (often approximated by the dielectric constant).[14] It is anticipated that the compound will show higher solubility in more polar organic solvents like DMSO, DMF, and alcohols due to its polar functional groups.

-

Effect of Hydrogen Bonding: Compare solubility in protic vs. aprotic solvents. Higher solubility in alcohols compared to aprotic solvents of similar polarity might suggest a significant contribution from hydrogen bonding.

-

Temperature Effects: The data at different temperatures will reveal the thermodynamic nature of the dissolution process. An increase in solubility with temperature indicates an endothermic dissolution.[15]

Conclusion and Future Directions

This guide has provided a detailed protocol and theoretical background for determining the solubility of this compound in organic solvents. By following a systematic and well-controlled experimental procedure, researchers can generate high-quality, reliable data. This information is invaluable for subsequent stages of drug development, including formulation design, process chemistry, and analytical method development.

Future studies could involve determining the solubility in various binary solvent systems, which are often used in crystallization processes, or investigating the effect of pH on solubility in mixed aqueous-organic media to better simulate physiological conditions.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

BIOSYNCE. (2025, November 11). What are the physical properties of quinoline? Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution-and-solubility/

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chem-Space. (n.d.). Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]

-

克拉玛尔试剂. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 7. Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate - C11H7BrFNO3 | CSSB00006011180 [chem-space.com]

- 8. This compound [cymitquimica.com]

- 9. 1133115-48-6|this compound|BLD Pharm [bldpharm.com]

- 10. biosynce.com [biosynce.com]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. chem.ws [chem.ws]

- 14. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ijnrd.org [ijnrd.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pubs.acs.org [pubs.acs.org]

The Tautomeric Chameleon: A Guide to the Keto-Enol Equilibrium of 4-Hydroxyquinoline Derivatives and Its Impact on Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its biological efficacy is not solely dependent on its substitution pattern but is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the prototropic tautomerism between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. We will dissect the fundamental principles governing this equilibrium, analyze the structural and environmental factors that dictate the predominance of one tautomer over the other, and present detailed experimental protocols for their characterization. For the drug development professional, understanding and controlling this tautomeric balance is a key strategy for optimizing a compound's pharmacological profile, from receptor binding to pharmacokinetic properties.

The Core Equilibrium: A Tale of Two Tautomers

4-Hydroxyquinoline derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one).[3] While often drawn as the hydroxy- form for simplicity, the keto tautomer is predominantly favored in the crystal form and in polar solutions like water and dimethyl sulfoxide (DMSO).[4] This preference is a critical consideration in drug design, as the two forms possess distinct electronic, steric, and hydrogen-bonding capabilities, leading to different biological activities.[5]

The stability of these forms is a delicate balance. The enol form benefits from the aromaticity of both rings, while the keto form contains a highly stable amide-like functionality within the pyridinone ring.[5][6] The interplay of substituent effects, intramolecular interactions, and solvent environment ultimately determines which tautomer prevails.

Figure 1: The fundamental keto-enol tautomeric equilibrium in the 4-hydroxyquinoline system.

Directing the Equilibrium: Key Influential Factors

The ability to predict and control the tautomeric ratio is paramount. The two primary levers at a chemist's disposal are structural modifications (substituents) and the manipulation of the chemical environment (solvent).

The Power of Intramolecular Hydrogen Bonding

The position and nature of substituents on the quinoline ring can dramatically shift the equilibrium by introducing stabilizing or destabilizing intramolecular hydrogen bonds.

-

Stabilization of the Enol Form: A hydrogen bond acceptor (H-A) at the C3 position strongly favors the enol tautomer. It forms a stable, six-membered intramolecular hydrogen bond with the C4-hydroxyl group, enhancing the aromatic character of the system.[7][8]

-

Stabilization of the Keto Form: Conversely, a hydrogen bond acceptor at the C2 or C8 position can completely switch the equilibrium to favor the keto form.[7][9] This occurs because the N-H group of the keto tautomer can form a competing and often more stable hydrogen bond with the adjacent acceptor, a phenomenon enhanced by extended conjugation.[7]

Figure 2: Influence of hydrogen-bond accepting substituents on tautomeric preference.

The Solvent's Decisive Role

The polarity of the solvent plays a critical role in tautomeric equilibria.[10] For 4-hydroxyquinoline derivatives, the trend is generally consistent with Meyer's rule:

-

Polar Solvents (e.g., Water, DMSO, Methanol): These solvents stabilize the more polar tautomer. In this system, the keto form, with its distinct amide-like dipole, is generally more polar than the enol form, where the hydroxyl dipole is part of a larger aromatic system. Therefore, polar, protic solvents shift the equilibrium significantly towards the quinolin-4(1H)-one (keto) form.[4][11][12]

-

Non-Polar Solvents (e.g., Benzene, Chloroform): In these environments, intramolecular forces become dominant. If the molecule has substituents that can form internal hydrogen bonds to stabilize the enol form (as described in 2.1), the enol tautomer will be more prevalent in non-polar solvents.[13]

Implications in Drug Design and Biological Activity

The tautomeric state of a 4-hydroxyquinoline derivative is not an academic curiosity; it is a critical determinant of its pharmacological properties.

-

Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns to a biological target. For instance, docking studies on antimalarial quinolone 3-esters revealed that the 4-oxo and N-H groups of the keto tautomer were essential for key interactions at the yeast Qo site of the bc1 complex.[5] A compound locked in the enol form would be incapable of this specific binding mode.

-

Physicochemical Properties: Tautomerism affects lipophilicity (LogP), pKa, and solubility. A shift from the less polar enol to the more polar keto form can increase water solubility but may decrease membrane permeability, impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Case Study - Anti-HIV Agents: In the development of novel anti-HIV-1 agents based on the 4-hydroxyquinoline-3-carbohydrazide scaffold, the ability of the 4-oxo group and an adjacent hydroxyl function to chelate critical Mg²⁺ cofactors in the HIV-1 integrase active site is a key design principle.[14] This chelation is only possible for the keto tautomer, underscoring its importance for the desired mechanism of action.

Experimental Characterization: A Practical Guide

Unambiguous determination of the tautomeric ratio in different states and environments is essential. A multi-technique approach is often required for a complete picture.

Figure 3: General experimental workflow for characterizing tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining tautomeric ratios in solution, as the keto-enol exchange is typically slow on the NMR timescale.[10]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare a solution of the 4-hydroxyquinoline derivative (~5-10 mg) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~20-50 mM.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts and integrals of protons that are unique to each tautomer.

-

Keto Form: Look for a broad singlet corresponding to the N-H proton, typically downfield (>10 ppm). The C2-H and C3-H protons will appear as distinct signals. For example, in the parent 4(1H)-quinolone, the C2 proton is split into a triplet in DMSO.[4]

-

Enol Form: Look for a broad singlet for the O-H proton. The C2-H and C3-H protons will have different chemical shifts compared to the keto form.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C4 carbon is highly diagnostic.

-

Keto Form: The C4 carbonyl carbon exhibits a characteristic downfield chemical shift in the range of 175-180 ppm.[4]

-

Enol Form: The C4 carbon, now bearing a hydroxyl group, will be significantly more shielded, appearing in the aromatic region (~150-160 ppm).

-

-

Quantification: Calculate the molar ratio of the two tautomers by comparing the integration of well-resolved, non-overlapping proton signals unique to each form.

| Signal | Keto Tautomer (Quinolin-4(1H)-one) | Enol Tautomer (4-Hydroxyquinoline) | Reference |

| ¹H NMR (N-H / O-H) | Broad singlet, >10 ppm | Broad singlet, variable | [15] |

| ¹³C NMR (C4) | ~176.8 ppm (in DMSO) | ~150-160 ppm | [4] |

| IR (C=O stretch) | Strong absorption ~1640 cm⁻¹ | Absent | [7] |

| IR (O-H stretch) | Absent | Broad absorption ~3000-3400 cm⁻¹ | [7] |

| Table 1: Characteristic Spectroscopic Data for Tautomer Identification. |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, particularly for tracking changes with solvent or pH.[16] Each tautomer possesses a different chromophoric system and thus will have a distinct absorption spectrum.

Protocol for UV-Vis Analysis:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-interacting solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.

-

Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra. A shift in λmax or the appearance of new absorption bands when moving from non-polar to polar solvents is indicative of a shift in the tautomeric equilibrium.[12][17] While direct quantification can be complex without pure standards of each tautomer, the qualitative trend is often very clear. The presence of an isosbestic point suggests a clean equilibrium between two species.[16]

Conclusion and Future Outlook

The tautomerism of 4-hydroxyquinoline derivatives is a fundamental chemical principle with profound consequences for drug discovery and development. A thorough understanding of the factors governing the keto-enol equilibrium and the application of robust analytical techniques to characterize it are essential for the rational design of new therapeutic agents. By viewing this tautomeric system not as a complication but as a tunable design element, medicinal chemists can unlock new strategies to optimize molecular properties, enhance target engagement, and ultimately develop more effective and safer medicines. The continued development of computational models to accurately predict tautomeric ratios in various environments will further empower researchers to harness this phenomenon for therapeutic benefit.

References

-

Szatmári, I., Lázár, L., & Fülöp, F. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6539. [Link]

-

ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

-

Ivanova, B. B., & Spiteller, M. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 19, 934–945. [Link]

-

Zarghi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(04), 192-197. [Link]

-